N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE
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Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of these heterocyclic rings makes it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with protein receptors, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(12-3-1-2-6-15-12)17-11-4-8-18(9-5-11)14-16-7-10-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVLJWUPMIOHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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